N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinone core, a pyrazole ring, and a methylthio-substituted phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between hydrazine and α,β-unsaturated carbonyl compounds.
Attachment of the Methylthio-Substituted Phenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with a methylthio group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide: Unique due to its combination of a pyridazinone core, pyrazole ring, and methylthio-substituted phenyl group.
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-24-13-6-3-2-5-12(13)18-15(22)11-21-16(23)8-7-14(19-21)20-10-4-9-17-20/h2-10H,11H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSFXVSIVQGCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.